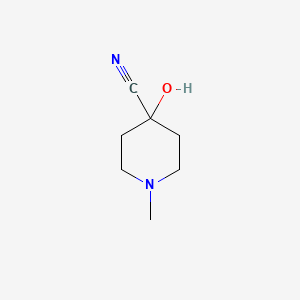

4-Hydroxy-1-methylpiperidine-4-carbonitrile

Vue d'ensemble

Description

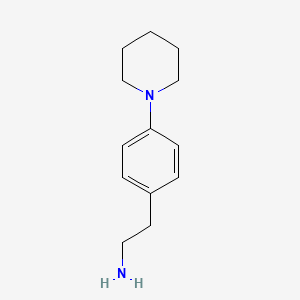

4-Hydroxy-1-methylpiperidine-4-carbonitrile (HMPA) is a heterocyclic organic compound. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents and for the synthesis of histamine H4 receptor antagonist .

Molecular Structure Analysis

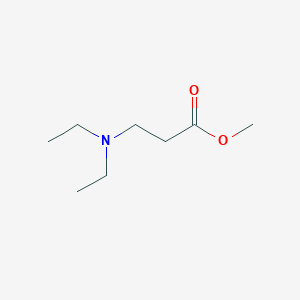

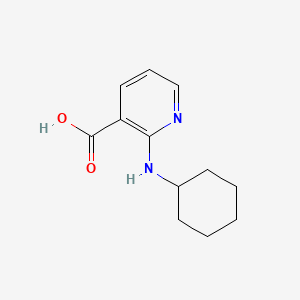

The molecular formula of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is C7H12N2O. Its InChI code is 1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is 140.18 g/mol. It is recommended to be stored in a refrigerator .Applications De Recherche Scientifique

Molecular Structure Analysis

Research on the molecular structure of 4-Hydroxy-1-methylpiperidine derivatives, such as betaine derivatives, has utilized NMR spectroscopy to study their conformations. Studies have identified different conformers based on the axial or equatorial positions of hydroxyl groups, providing insights into their stereochemistry and molecular interactions. Such structural analyses are crucial for understanding the chemical properties and potential reactivity of these compounds (Dega-Szafran, Dulewicz, & Szafran, 2006).

Synthetic Applications

4-Hydroxy-1-methylpiperidine-4-carbonitrile and its analogs have been used as intermediates in the synthesis of complex molecules. For instance, facile pseudo four-component reactions involving this compound have led to the formation of ortho-aminocarbonitriles and dicyanoanilines, showcasing its utility in constructing heterocyclic compounds through efficient synthetic routes (Mojtahedi et al., 2016). Such synthetic strategies are valuable for the development of new materials and pharmaceuticals.

Corrosion Inhibition

A novel application area for derivatives of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is in the field of corrosion inhibition. Research has shown that certain naphthyridine derivatives exhibit high inhibition efficiencies for mild steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion, highlighting the functional versatility of 4-Hydroxy-1-methylpiperidine derivatives (Singh et al., 2016).

Propriétés

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUFHVUPZXLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300877 | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20734-30-9 | |

| Record name | 20734-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

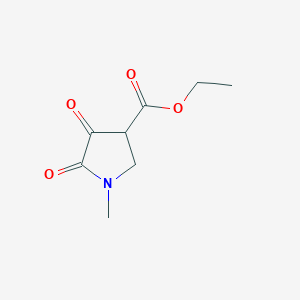

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)